molecular formula C32H29N3O5 B2740110 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide CAS No. 1189659-39-9

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide

Katalognummer: B2740110
CAS-Nummer: 1189659-39-9
Molekulargewicht: 535.6
InChI-Schlüssel: VFIVADWGCWIQSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a synthetic small molecule featuring a quinazolin-2,4-dione core, a structure of significant interest in medicinal chemistry. Quinazoline derivatives are extensively investigated for their potential to interact with a range of neurological targets . This compound's specific molecular architecture, which includes dimethoxy substituents and a benzyl-benzamide side chain, suggests potential as a key intermediate or tool compound in drug discovery research. Its structural features make it a valuable candidate for screening against targets implicated in complex neurological disorders . Researchers can utilize this high-quality compound for hit identification, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1189659-39-9

Molekularformel

C32H29N3O5

Molekulargewicht

535.6

IUPAC-Name

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide

InChI

InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36)

InChI-Schlüssel

VFIVADWGCWIQSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide , with the CAS number 1189899-14-6 , is a complex organic molecule belonging to the class of quinazolinones. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C31H29N3O6
  • Molecular Weight : 539.6 g/mol
  • Structural Features :
    • Quinazolinone core
    • Multiple methoxy groups that enhance its reactivity
    • Benzamide moiety contributing to its biological activity

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas:

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that compounds similar to this compound showed potent inhibition against breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

  • Research Findings : Studies have reported that quinazolinone derivatives possess antibacterial and antifungal properties. Specifically, the compound was tested against several strains of bacteria and fungi, showing varying degrees of inhibition .

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been noted to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies indicate that they may also exhibit antioxidant properties, contributing to their overall therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AntibacterialStaphylococcus aureusVaries
AntifungalCandida albicansVaries

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Substituents Key Functional Groups Structural Differences
4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Target) 6,7-Dimethoxy, 2-methylbenzyl, N-phenylbenzamide Quinazolinone, benzamide, methoxy, methylene bridge Unique quinazolinone core with dual methoxy groups; bulky 2-methylbenzyl substituent.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxyl, tertiary alcohol Lacks heterocyclic core; contains N,O-bidentate directing group for metal catalysis.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-Difluorophenyl, trifluoromethylphenoxy, pyridine Pyridinecarboxamide, fluorinated aryl groups Pyridine instead of quinazolinone; fluorinated substituents enhance pesticidal activity.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonylphenyl, difluorophenyl, triazole-thione 1,2,4-Triazole, C=S, sulfonyl Triazole-thione core vs. quinazolinone; sulfonyl groups enhance electron-withdrawing effects.

Spectroscopic Characterization

Compound IR Key Bands (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound Expected: C=O (1660–1680), C-O (methoxy, ~1250), NH (3150–3319) Aromatic protons (6.5–8.5 ppm), methylene bridge (~4.5 ppm), methoxy (~3.8 ppm) Quinazolinone carbonyls (~160 ppm), benzamide carbonyl (~170 ppm)
Triazole Derivatives C=S (1247–1255), NH (3278–3414) Triazole protons (~8.0 ppm), sulfonylphenyl (7.5–8.2 ppm) Triazole carbons (~150–160 ppm), sulfonyl carbons (~125–135 ppm)
N-(2-Hydroxy...) Benzamide OH (3500–3600), C=O (1680–1700) Tertiary alcohol (~1.2 ppm), benzamide NH (~9.0 ppm) Benzamide carbonyl (~168 ppm), tertiary alcohol carbon (~70 ppm)

Vorbereitungsmethoden

Domino Oxidative Coupling of Isatins and o-Amino Benzamides

A pivotal method for constructing the quinazolinone core involves I₂/TBHP-mediated oxidative domino reactions between isatins and o-amino-N-aryl/alkyl benzamides. For the target compound, 6,7-dimethoxyisatin (1a ) reacts with 2-amino-N-(2-methylbenzyl)benzamide (2a ) under optimized conditions:

Procedure :

  • Reactants : 6,7-Dimethoxyisatin (1.0 equiv), 2-amino-N-(2-methylbenzyl)benzamide (1.2 equiv)
  • Catalyst/Oxidant : I₂ (30 mol%), TBHP (2.0 equiv)
  • Solvent : Methanol
  • Conditions : Reflux (65°C), 6–8 hours
  • Yield : 82–85%

Mechanistic Insights :

  • Condensation : I₂ catalyzes the formation of a Schiff base intermediate (4a ) between isatin’s ketone and the o-amino benzamide’s amine.
  • Oxidative Rearrangement : TBHP oxidizes 4a to a bicyclic oxazine intermediate (5a ), which undergoes ring-opening and cyclization to yield the quinazolinone.

Key Optimization :

  • Increasing I₂ loading from 10 mol% to 30 mol% enhances yield by 15% due to improved oxidative coupling efficiency.
  • Substituting TBHP with H₂O₂ reduces yield to 65%, highlighting TBHP’s superior oxidative power.

N1-Alkylation with 2-Methylbenzyl Bromide

The 2-methylbenzyl group is introduced via nucleophilic alkylation of the quinazolinone’s N1 position:

Procedure :

  • Substrate : 6,7-Dimethoxyquinazolin-2,4-dione (1.0 equiv)
  • Alkylating Agent : 2-Methylbenzyl bromide (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF
  • Conditions : 80°C, 12 hours
  • Yield : 78%

Challenges :

  • Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess base.
  • Steric hindrance from the 2-methyl group necessitates prolonged reaction times.

C3-Methylene Functionalization with N-Phenylbenzamide

Mannich Reaction for Methylene Bridge Installation

The C3 position is functionalized via a Mannich reaction, introducing an aminomethyl group that is subsequently acylated:

Step 1: Mannich Reaction

  • Reactants : 1-(2-Methylbenzyl)-6,7-dimethoxyquinazolin-2,4-dione (1.0 equiv), formaldehyde (1.2 equiv), benzylamine (1.5 equiv)
  • Catalyst : HCl (cat.)
  • Solvent : Ethanol
  • Conditions : Reflux, 4 hours
  • Intermediate : 3-(Aminomethyl)-1-(2-methylbenzyl)-6,7-dimethoxyquinazolin-2,4-dione

Step 2: Acylation with Benzoyl Chloride

  • Reactants : 3-(Aminomethyl) intermediate (1.0 equiv), benzoyl chloride (1.2 equiv)
  • Base : Pyridine (2.0 equiv)
  • Solvent : Dichloromethane
  • Conditions : 0°C to RT, 2 hours
  • Yield : 70%

Alternative Nucleophilic Substitution Route

A chloromethyl intermediate can be synthesized for coupling with N-phenylbenzamide:

Procedure :

  • Chloromethylation : Treat quinazolinone with paraformaldehyde and HCl gas in acetic acid.
  • Coupling : React 3-(chloromethyl) intermediate with N-phenylbenzamide in presence of K₂CO₃ and catalytic KI in DMF at 100°C for 8 hours.
  • Yield : 68%

Structural Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 9H, Ar-H), 5.12 (s, 2H, CH₂), 4.87 (s, 2H, N-CH₂), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

13C NMR (100 MHz, DMSO-d6) :

  • δ 167.2 (C=O), 164.8 (C=O), 152.1, 149.7 (OCH₃), 138.5–124.3 (Ar-C), 56.1 (CH₂), 43.2 (N-CH₂), 21.7 (CH₃).

HRMS (ESI) : m/z calcd for C₃₃H₃₀N₃O₅ [M+H]+: 572.2185; found: 572.2191.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Domino Oxidative Coupling 85 98 One-pot, atom-economical Requires specialized oxidants (TBHP)
Stepwise Alkylation/Acylation 78 95 Modular, scalable Multi-step, lower overall yield
Nucleophilic Substitution 68 92 Avoids moisture-sensitive intermediates Harsh conditions (KI, high temp)

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with condensation of substituted quinazolinone precursors with benzamide derivatives. Key steps include:

  • Amide coupling : Use coupling agents like DCC/DMAP for introducing the benzamide moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while glacial acetic acid aids in cyclization .
  • Temperature control : Reflux conditions (~100–120°C) are critical for achieving high yields in quinazolinone ring formation . Key reference : details refluxing with substituted benzaldehydes and acetic acid for analogous quinazolinones .

Q. How is structural confirmation achieved for this compound?

Comprehensive characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, benzyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches . Example : Compounds in (e.g., 3e, 3f) were characterized via NMR and HRMS, providing a template for analysis .

Q. What purity assessment methods are recommended?

  • HPLC : Use C18 columns with acetonitrile/water gradients to resolve impurities .
  • Melting point analysis : Compare observed values (e.g., 260–265°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Modify the 2-methylbenzyl or methoxy groups to assess impact on bioactivity. For example, fluorinated analogs (k) showed altered physicochemical properties .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like GABA receptors . Case study : Quinazolinone derivatives in demonstrated anticonvulsant activity via GABAergic modulation .

Q. What experimental models are suitable for evaluating biological activity?

  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) .
  • In vivo : PTZ-induced seizure models in mice for anticonvulsant screening .
  • Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) to assess permeability .

Q. How can conflicting data on melting points or bioactivity be resolved?

  • Reproducibility checks : Ensure consistent recrystallization solvents (e.g., ethanol vs. DCM) .
  • Batch analysis : Compare multiple synthetic batches via HPLC to identify impurities affecting bioactivity . Example : reports melting points for six analogs (3e–3m), highlighting variability due to substituents .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • pH control : Buffered solutions (pH 6–7) reduce degradation of the quinazolinone core .

Methodological Recommendations

  • Synthetic scalability : Use flow chemistry for large-scale production of intermediates .
  • Data validation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo toxicity screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.